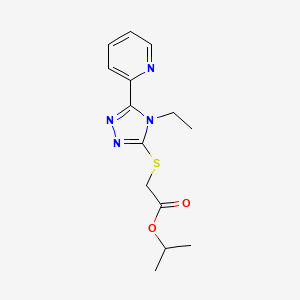
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione, which is then reacted with ethyl chloroacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thioether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazole derivatives.
Substitution: Various substituted esters or thioethers.
Wissenschaftliche Forschungsanwendungen
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiplatelet and anticoagulant activities.
Wirkmechanismus
The mechanism of action of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. For instance, in its role as an antiplatelet agent, it inhibits platelet aggregation by targeting key enzymes and receptors involved in the coagulation pathway . The triazole ring is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione
- Ethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
Uniqueness
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate stands out due to its unique combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H18N4O2S |
|---|---|
Molekulargewicht |
306.39 g/mol |
IUPAC-Name |
propan-2-yl 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O2S/c1-4-18-13(11-7-5-6-8-15-11)16-17-14(18)21-9-12(19)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
QTKDRDVKZIBZQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136817.png)



![3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136838.png)

![N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide](/img/structure/B12136846.png)

![N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide](/img/structure/B12136865.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136868.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136876.png)
![2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136883.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one](/img/structure/B12136884.png)
![1-[(3,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B12136902.png)
